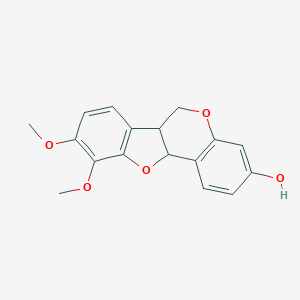

甲基尼索林

描述

Astrapterocarpan is an intriguing and alluring phytochemical bestowed from a plethora of botanical sources . It is emerging as a formidable contender in the research of oncology .

Synthesis Analysis

Astrapterocarpan is found in Astragali Radix (AR), which is extensively used as a healthy food supplement and medicinal herb . A non-targeted rapid resolution liquid chromatography coupled with quadruple time-of-flight mass spectrometry (RRLC-Q/TOF-MS) based metabolomics approach was developed to investigate the chemical changes of AR due to roasting . A total of 63 compounds were identified or tentatively identified .

Chemical Reactions Analysis

In a study, malonyl isoflavonoids or cycloastragenols were found at higher levels in raw Astragalus Radix (RAR) . These might be converted to corresponding acetyl isoflavonoids and cycloastragenols and related isoflavonoid glycosides during roasting .

科学研究应用

肥胖诱导的炎症反应

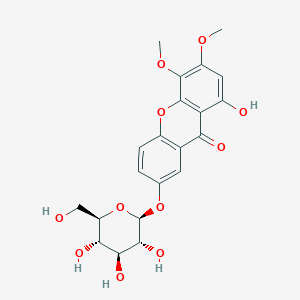

甲基尼索林-3-O-β-D-葡萄吡喃糖苷 (MNG),一种蝶呤类化合物类似物,已被发现对脂肪细胞-巨噬细胞共培养中的肥胖诱导的炎症反应具有有益作用 . 它抑制了3T3-L1和RAW264.7细胞共培养中的脂质积累和促炎细胞因子的产生,例如白介素6 (IL-6) 和单核细胞趋化蛋白-1 (MCP-1) . 此外,MNG 在相同的共培养条件下抑制了 CCAAT/增强子结合蛋白 α (C/EBPα)、C/EBPβ、过氧化物酶体增殖物激活受体 γ (PPARγ)、环氧合酶 2 (COX-2) 和诱导型一氧化氮合酶 (iNOS) 的蛋白表达 .

抗氧化应激的细胞保护

MNG 被确定为一种无毒的 Nrf2 激活剂 . 它诱导 Nrf2、HO-1 和 NQO1 的表达,加速 Nrf2 易位到细胞核中,并增强 AKT 的磷酸化 . MNG 减少了细胞内 ROS 的产生 . 然而,MNG 对 H2O2 损伤的保护作用被 Nrf2 siRNA 抑制,导致细胞活力下降 . 这些数据表明,MNG 通过 Nrf2/HO-1 途径,至少部分通过 PI3K/Akt 途径,保护 EA.hy926 细胞免受氧化损伤 .

作用机制

Target of Action

Methylnissolin primarily targets the Platelet-Derived Growth Factor (PDGF) . PDGF plays a crucial role in blood vessel formation (angiogenesis), the growth of blood vessels from already-existing blood vessel tissue . Uncontrolled angiogenesis is a hallmark of cancer.

Mode of Action

Methylnissolin inhibits PDGF-BB-induced cell proliferation . It achieves this by inhibiting the phosphorylation of the extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-Activated Protein (MAP) kinase . This inhibition suppresses the ERK1/2 MAP kinase cascade reaction, which is essential for the PDGF-BB-induced proliferation of vascular smooth muscle cells .

Biochemical Pathways

Methylnissolin affects several biochemical pathways. It is associated with amino acid metabolism (leucine, valine, isoleucine, alanine, lysine, glutamate, taurine, phenylalanine, tryptophan); energy metabolism (lactate, succinate, creatinine, α-glucose, glycerol); ketone body and fatty acid metabolism (3-hydroxybutyrate, acetate, n-butyrate, propionate); methylamine metabolism (dimethylamine, trimethylamine); and secondary bile acid metabolism and urea cycle (deoxycholate, citrulline) .

Pharmacokinetics

It’s known that the compound is isolated from astragalus membranaceus , suggesting that it may be absorbed orally

Result of Action

The primary result of Methylnissolin’s action is the inhibition of cell proliferation induced by PDGF-BB . This could potentially slow the growth of certain types of cancer. Additionally, Methylnissolin has been found to protect the liver and kidney, enhance insulin sensitivity and antioxidant activity, and improve mitochondrial function .

属性

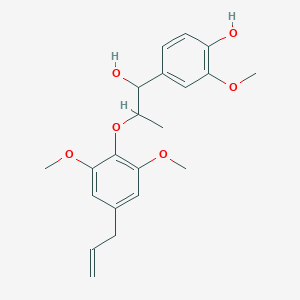

IUPAC Name |

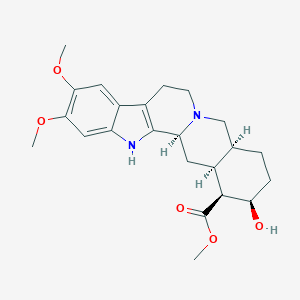

(6aR,11aR)-9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-19-13-6-5-10-12-8-21-14-7-9(18)3-4-11(14)15(12)22-16(10)17(13)20-2/h3-7,12,15,18H,8H2,1-2H3/t12-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVGCLXUTLXAEC-WFASDCNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901248967 | |

| Record name | (6aR,11aR)-3-Hydroxy-9,10-dimethoxypterocarpan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73340-41-7 | |

| Record name | (6aR,11aR)-3-Hydroxy-9,10-dimethoxypterocarpan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73340-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6aR,11aR)-3-Hydroxy-9,10-dimethoxypterocarpan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

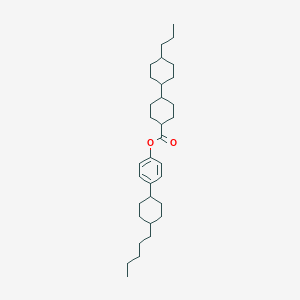

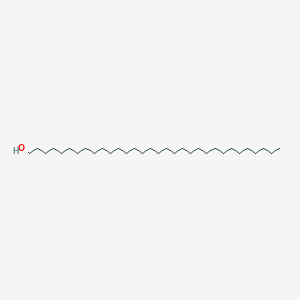

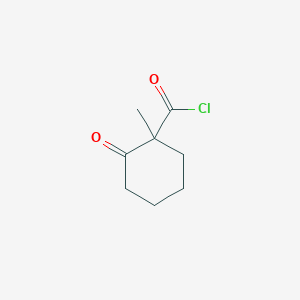

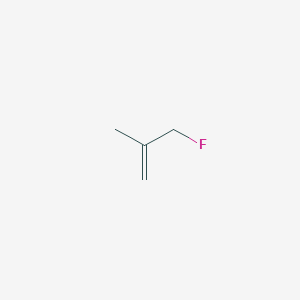

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

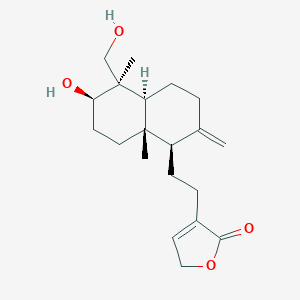

![3-[2-[(1S,2R,4S,4Ar,8aR)-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B149783.png)

![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)